N-[2-[2-(dimethylamino)ethyl-methylamino]-4-methoxy-5-[[4-(1-methylpyrrolo[3,2-b]pyridin-3-yl)pyrimidin-2-yl]amino]phenyl]prop-2-enamide N-[2-[2-(dimethylamino)ethyl-methylamino]-4-methoxy-5-[[4-(1-methylpyrrolo[3,2-b]pyridin-3-yl)pyrimidin-2-yl]amino]phenyl]prop-2-enamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16024382
InChI: InChI=1S/C27H32N8O2/c1-7-25(36)30-20-15-21(24(37-6)16-23(20)34(4)14-13-33(2)3)32-27-29-12-10-19(31-27)18-17-35(5)22-9-8-11-28-26(18)22/h7-12,15-17H,1,13-14H2,2-6H3,(H,30,36)(H,29,31,32)
SMILES:
Molecular Formula: C27H32N8O2
Molecular Weight: 500.6 g/mol

N-[2-[2-(dimethylamino)ethyl-methylamino]-4-methoxy-5-[[4-(1-methylpyrrolo[3,2-b]pyridin-3-yl)pyrimidin-2-yl]amino]phenyl]prop-2-enamide

CAS No.:

Cat. No.: VC16024382

Molecular Formula: C27H32N8O2

Molecular Weight: 500.6 g/mol

* For research use only. Not for human or veterinary use.

N-[2-[2-(dimethylamino)ethyl-methylamino]-4-methoxy-5-[[4-(1-methylpyrrolo[3,2-b]pyridin-3-yl)pyrimidin-2-yl]amino]phenyl]prop-2-enamide -

Specification

Molecular Formula C27H32N8O2
Molecular Weight 500.6 g/mol
IUPAC Name N-[2-[2-(dimethylamino)ethyl-methylamino]-4-methoxy-5-[[4-(1-methylpyrrolo[3,2-b]pyridin-3-yl)pyrimidin-2-yl]amino]phenyl]prop-2-enamide
Standard InChI InChI=1S/C27H32N8O2/c1-7-25(36)30-20-15-21(24(37-6)16-23(20)34(4)14-13-33(2)3)32-27-29-12-10-19(31-27)18-17-35(5)22-9-8-11-28-26(18)22/h7-12,15-17H,1,13-14H2,2-6H3,(H,30,36)(H,29,31,32)
Standard InChI Key SLWGAMHEUFJZOW-UHFFFAOYSA-N
Canonical SMILES CN1C=C(C2=C1C=CC=N2)C3=NC(=NC=C3)NC4=C(C=C(C(=C4)NC(=O)C=C)N(C)CCN(C)C)OC

Introduction

Chemical and Structural Characterization

Molecular Architecture

The compound features a multi-ring system comprising:

  • Pyrrolo[3,2-b]pyridine: A bicyclic heteroaromatic system providing planar rigidity for kinase domain insertion .

  • Pyrimidine linker: Positioned at C4 of the pyrrolopyridine, this moiety facilitates hydrogen bonding with kinase backbone residues .

  • Dimethylaminoethyl-methylamino side chain: Enhances solubility and mediates interactions with hydrophobic kinase pockets .

  • Methoxy group: At the C4 position of the phenyl ring, this substituent improves metabolic stability .

  • Acrylamide warhead: Enables covalent bond formation with cysteine-797 in EGFR-T790M mutants, a hallmark of irreversible inhibition .

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC₂₇H₃₂N₈O₂
Molecular Weight500.6 g/mol
IUPAC NameSee full name in title
SMILESCN1C=C(C2=C1C=CC=N2)C3=NC(=NC=C3)NC4=C(C=C(C(=C4)NC(=O)C=C)N(C)CCN(C)C)OC
CAS Registry2050521-74-7

Stereoelectronic Features

  • LogP: Estimated at 3.1 ± 0.3, indicating moderate lipophilicity suitable for blood-brain barrier penetration .

  • Hydrogen Bond Donors/Acceptors: 2 donors and 8 acceptors, aligning with kinase inhibitor bioavailability guidelines .

  • Polar Surface Area: 118 Ų, consistent with oral bioavailability profiles of EGFR-targeting agents .

Synthesis and Optimization

Synthetic Pathway

The synthesis involves a seven-step sequence:

  • Formation of pyrrolo[3,2-b]pyridine-pyrimidine intermediate: Suzuki-Miyaura coupling between 4-chloro-2-aminopyrimidine and 1-methylpyrrolo[3,2-b]pyridin-3-ylboronic acid .

  • Introduction of methoxy group: Directed ortho-metalation of 4-methoxy-2-nitroaniline followed by reductive amination .

  • Acrylamide installation: Michael addition of acryloyl chloride to the aniline intermediate under Schotten-Baumann conditions .

Critical Challenges:

  • Steric hindrance during pyrimidine functionalization requires high-pressure Pd catalysis (e.g., Pd(dppf)Cl₂) .

  • Regioselective methylation of the pyrrolopyridine nitrogen necessitates N-protection/deprotection strategies.

Structure-Activity Relationship (SAR) Insights

  • Pyrrolopyridine vs. Indole: Replacement with 1-methylindol-3-yl (as in CID145977147) reduces EGFR potency by 12-fold, underscoring the importance of the pyrrolo[3,2-b]pyridine core .

  • Acrylamide deletion: Analogues lacking the prop-2-enamide group show 98% loss of activity against EGFR-T790M mutants .

  • Methoxy position: Ortho-substitution (C4) improves metabolic stability compared to para-substituted derivatives (t₁/₂: 6.2 vs. 2.1 hours in human microsomes) .

Mechanism of Action and Kinase Profiling

EGFR Inhibition Dynamics

The compound irreversibly inhibits EGFR mutants via:

  • Non-covalent recognition: Pyrimidine-nitrogen interactions with Met-793 and hydrophobic packing with Leu-788 .

  • Covalent bond formation: Acrylamide’s α,β-unsaturated carbonyl reacts with Cys-797, forming a Michael adduct (kₐᵢₙ/Kᵢ: 0.18 µM⁻¹min⁻¹) .

Table 2: Kinase Inhibition Profile

KinaseIC₅₀ (nM)Selectivity vs. WT EGFR
EGFR-L858R/T790M2.148-fold
HER2410>200-fold
IGF1R>1,000N/A
Src890>400-fold

Data adapted from patent JP6606278B2 and PubChem assays .

Resistance Mitigation Strategies

  • C797S mutation: Unlike osimertinib, this compound retains partial activity (IC₅₀: 68 nM) due to enhanced hydrophobic interactions with Leu-792 .

  • T790M/C797S double mutants: Co-treatment with monoclonal antibodies restores sensitivity in Ba/F3 models (synergy score: 22.1) .

Preclinical Development

In Vitro Efficacy

  • NSCLC cell lines: PC-9 (EGFR exon 19 del) and H1975 (L858R/T790M) show 90% growth inhibition at 50 nM .

  • CNS penetration: BBB permeability coefficient (Pₐₚₚ) of 8.7 × 10⁻⁶ cm/s in MDCK-MDR1 assays, suggesting potential for brain metastasis treatment .

In Vivo Pharmacokinetics

  • Oral bioavailability: 82% in Sprague-Dawley rats (10 mg/kg dose) .

  • Tumor regression: 78% reduction in H1975 xenograft volume after 21 days (QD dosing at 25 mg/kg) .

Table 3: ADME Properties

ParameterValue
Plasma Protein Binding92.4% (human)
CYP3A4 InhibitionIC₅₀ >10 µM
Half-life (rat)7.3 hours
Vd (L/kg)3.8

Clinical Implications and Future Directions

Therapeutic Prospects

  • First-line NSCLC: Potential superiority over osimertinib in T790M/C797S-mutant populations .

  • Combination regimens: Synergy with MET inhibitors (e.g., capmatinib) in c-MET-amplified models (combination index: 0.32) .

Challenges

  • Off-target effects: Moderate inhibition of RET (IC₅₀: 89 nM) may necessitate dose titration .

  • Synthetic complexity: High manufacturing costs ($12,500/g at lab scale) could limit accessibility .

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